molecular formula C9H20O B1329788 2-Methyloctan-1-ol CAS No. 818-81-5

2-Methyloctan-1-ol

Cat. No.: B1329788
CAS No.: 818-81-5
M. Wt: 144.25 g/mol
InChI Key: IGVGCQGTEINVOH-UHFFFAOYSA-N
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Description

It has a chemical formula of C9H20O and a molecular weight of 144.3 g/mol. This compound is characterized by its colorless, oily liquid form and is known for its use in various industrial and research applications.

Biochemical Analysis

Biochemical Properties

The role of 2-Methyloctan-1-ol in biochemical reactions is not well-documented in the literature. Alcohols like this compound are known to participate in various biochemical reactions, often acting as solvents or reactants. They can interact with a variety of enzymes, proteins, and other biomolecules, influencing the course of biochemical reactions .

Cellular Effects

Alcohols can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Alcohols can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyloctan-1-ol can be synthesized through several methods. One common method involves the regioselective preparation of primary alcohols via tandem hydroformylation/hydrogenation of terminal alkenes . This process typically involves the use of catalysts such as rhodium complexes and specific reaction conditions, including high pressure and temperature.

Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of 2-Methyloctanal using hydrogen in the presence of a metal catalyst such as palladium or platinum. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyloctan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-Methyloctanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-Methyloctane using strong reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: 2-Methyloctanoic acid.

    Reduction: 2-Methyloctane.

    Substitution: 2-Methyloctyl chloride.

Scientific Research Applications

2-Methyloctan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is utilized in the study of lipid metabolism and as a model compound for studying the behavior of fatty alcohols in biological systems.

    Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: this compound is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Methyloctan-1-ol involves its interaction with lipid membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes .

Comparison with Similar Compounds

    1-Octanol: A primary alcohol with a similar structure but without the methyl substitution at the second carbon.

    2-Methyl-1-heptanol: A shorter chain alcohol with a similar methyl substitution pattern.

Uniqueness: 2-Methyloctan-1-ol is unique due to its specific chain length and methyl substitution, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific solubility and reactivity characteristics .

Properties

IUPAC Name

2-methyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-4-5-6-7-9(2)8-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVGCQGTEINVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862425
Record name 2-Methyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

818-81-5
Record name 2-Methyloctanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=818-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyloctanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyloctan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.324
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHYLOCTANOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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